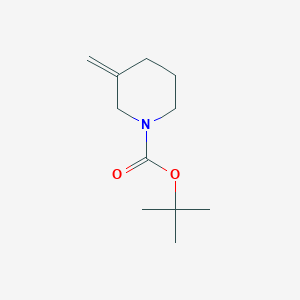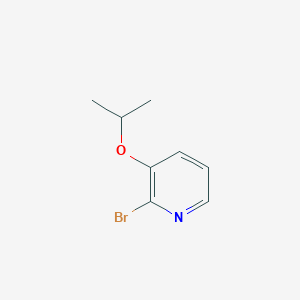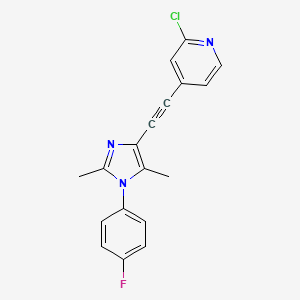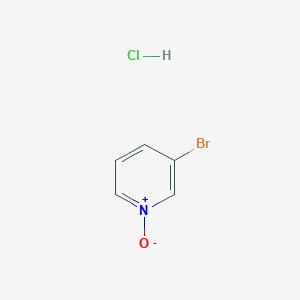
N-Boc-3-Methylenepiperidine
概要
説明
科学的研究の応用
N-Boc-3-Methylenepiperidine has a wide range of scientific research applications, including:
Biology: The compound is utilized in the synthesis of biologically active molecules and intermediates.
Medicine: It plays a role in the development of pharmaceutical intermediates and potential drug candidates.
Industry: this compound is employed in the production of various chemical products and materials.
Safety and Hazards
将来の方向性
作用機序
Target of Action
N-Boc-3-Methylenepiperidine, also known as Tert-butyl 3-methylidenepiperidine-1-carboxylate, is primarily used as a reagent in the preparation of analogs of spirocyclic quinuclidinyl-Δ2-isoxazolines . These analogs are potent and selective α7 nicotinic agonists , which means they bind to the α7 nicotinic acetylcholine receptors in the central and peripheral nervous system .
Mode of Action
The compound acts as an acetylcholine receptor agonist . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, this compound binds to the nicotinic acetylcholine receptors, mimicking the action of acetylcholine, a neurotransmitter in the nervous system .
Biochemical Pathways
As an agonist of the α7 nicotinic acetylcholine receptors, it likely influences the cholinergic system, which plays a crucial role in memory, attention, and other cognitive functions .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. As a reagent in the synthesis of α7 nicotinic receptor agonists, its primary effect would be the production of these agonists . These agonists have shown promising results in animal models of Alzheimer’s disease .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of N-Boc-3-Methylenepiperidine typically involves the reaction of 3-hydroxy piperidines with sodium carbonate and di-tert-butyl dicarbonate in a suitable solvent . This reaction yields the hydroxy piperidines of N-Boc-3, which are then further reacted with potassium bromide, a catalyst, and sodium hypochlorite under weak basic conditions to obtain this compound .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of immobilized catalysts and optimized reaction conditions can enhance the yield and reduce production costs .
化学反応の分析
Types of Reactions: N-Boc-3-Methylenepiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as sodium hypochlorite.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups, often using reagents like halides.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite in the presence of a catalyst.
Reduction: Lithium aluminum hydride in an appropriate solvent.
Substitution: Halides and other nucleophiles under suitable conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield piperidones, while reduction can produce piperidines .
類似化合物との比較
- tert-Butyl 3-methylene piperidine-1-carboxylate
- tert-Butyl 3,3a,4,5-tetrahydro-5-oxocyclopenta [c]pyrrole-2 (1H)-carboxylate
- tert-Butyl 4-oxohexahydrocyclopenta [c]pyrrole-2 (1H)-carboxylate
Uniqueness: N-Boc-3-Methylenepiperidine is unique due to its specific structure, which includes a tert-butyl protecting group and a methylene group attached to a piperidine ring . This unique structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
特性
IUPAC Name |
tert-butyl 3-methylidenepiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-9-6-5-7-12(8-9)10(13)14-11(2,3)4/h1,5-8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENNZHRFKNCIBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=C)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40460144 | |
| Record name | tert-Butyl 3-methylidenepiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40460144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
276872-89-0 | |
| Record name | tert-Butyl 3-methylidenepiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40460144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-methylidenepiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzo[b]thiophene-3-carbonitrile](/img/structure/B1279438.png)






![5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B1279457.png)



